
7-(2-Aminoethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Aminoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA This compound features an aminoethyl group attached to the seventh position of the guanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)guanine typically involves the reaction of guanine with ethylenediamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and stepwise synthesis can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-Aminoethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Aminoethyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a molecular probe.
Medicine: Investigated for its potential therapeutic effects, including its role in anticancer and antiviral research.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(2-Aminoethyl)guanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with DNA and RNA, affecting their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylguanine: Similar structure but with the aminoethyl group attached to a different position.
7-Methylguanine: Features a methyl group instead of an aminoethyl group.
Guanine: The parent compound without any additional functional groups.
Uniqueness
7-(2-Aminoethyl)guanine is unique due to the presence of the aminoethyl group at the seventh position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to nucleic acids and proteins, making it a valuable tool in various research applications.
Properties
CAS No. |
76495-81-3 |
|---|---|
Molecular Formula |
C7H10N6O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-7-(2-aminoethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14) |
InChI Key |
HFJYUQHXKXFQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCN)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




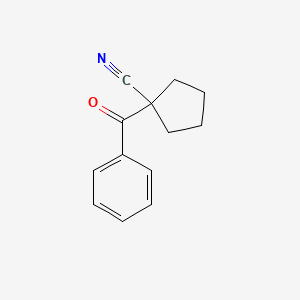
![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)
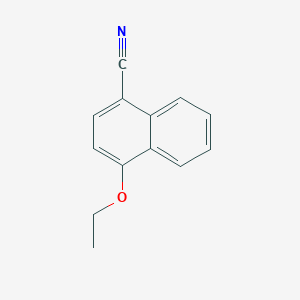
![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
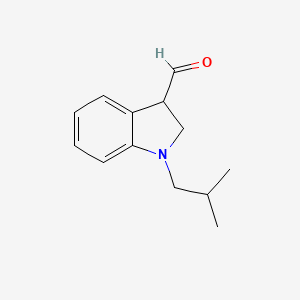
![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)
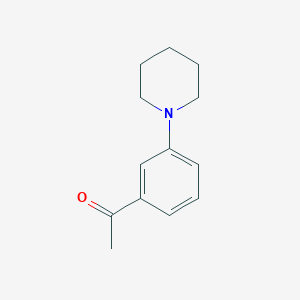
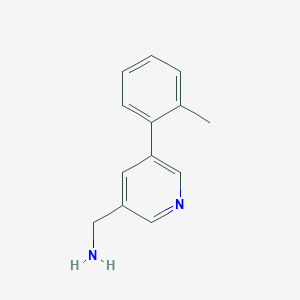
![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)


